molecular formula C16H12BrClN2O2 B2835364 2-(2-bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide CAS No. 1203117-79-6

2-(2-bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide

Cat. No.: B2835364
CAS No.: 1203117-79-6
M. Wt: 379.64
InChI Key: HQIPMRVZDJQBTG-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a halogenated acetamide derivative characterized by a phenoxy core substituted with bromo (Br) and chloro (Cl) groups at positions 2 and 4, respectively. The acetamide moiety is further functionalized with a cyanomethyl (-CH2CN) and a phenyl (-C6H5) group on the nitrogen atom. The bromo and chloro substituents enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2/c17-14-10-12(18)6-7-15(14)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIPMRVZDJQBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of 2-(2-bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide can be represented as follows:

  • Molecular Formula : C16H15BrClN2O
  • Molecular Weight : 364.66 g/mol

This compound features a bromo and chloro substitution on the phenyl ring, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide exhibit promising antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, showing effective inhibition of growth.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
2-(2-bromo-4-chlorophenoxy)acetamideE. coli, S. aureus50 µg/mL
N-(4-fluoro-3-nitrophenyl)acetamideK. pneumoniae30 µg/mL
N-(4-bromophenyl)thiazol-2-ylMCF7 (cancer cell line)25 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Similar compounds have demonstrated cytotoxic effects on breast cancer cells (MCF7), indicating that structural modifications can enhance therapeutic efficacy.

Case Study: Anticancer Screening

In a study examining the effects of phenylacetamide derivatives on MCF7 cells, it was found that certain modifications led to significant apoptosis in cancer cells. The study utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment.

The proposed mechanism of action for compounds like 2-(2-bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide includes:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to inhibit penicillin-binding proteins (PBPs), leading to bacterial cell lysis.
  • Induction of Apoptosis : In cancer cells, these compounds may activate intrinsic apoptotic pathways, resulting in cell death.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to target proteins involved in cancer progression and bacterial resistance.

Toxicological Assessments

Toxicity profiles are crucial for evaluating the safety of new compounds. Preliminary assessments indicate moderate toxicity levels, necessitating further investigation into the safety and efficacy of this compound in clinical settings.

Comparison with Similar Compounds

Halogen Substituents

  • Bromo vs. Chloro vs. Fluoro: Bromo and chloro substituents increase molecular weight and lipophilicity compared to fluoro analogs (e.g., 2-(2-bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide ). This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Acetamide Functionalization

  • N-Cyanomethyl vs. N-Phenyl: The cyanomethyl group introduces a nitrile moiety, which can participate in hydrogen bonding or serve as a reactive handle for further modifications. In contrast, N-phenyl analogs (e.g., 2-(4-bromo-2,5-dimethylphenoxy)-N-phenylacetamide ) prioritize aromatic interactions.

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding: The cyanomethyl group’s nitrile and acetamide carbonyl may engage in hydrogen bonding, contrasting with non-polar substituents in analogs like 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(2-bromo-4-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including:

Substitution : Reacting halogenated aromatic precursors (e.g., bromo-chlorophenol derivatives) with cyanomethyl-phenylamine under alkaline conditions.

Condensation : Using coupling agents like EDCI or DCC to form the acetamide bond.

  • Optimization : Control reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Monitor progress via TLC or HPLC. Purify intermediates via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, chloro, cyanomethyl groups). Key signals: aromatic protons (δ 6.8–7.6 ppm), acetamide carbonyl (δ ~170 ppm).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~423).
  • FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. How do bromo and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Reactivity Profile :

  • Bromine’s lower electronegativity vs. chlorine increases susceptibility to displacement in SNAr reactions.
  • Chlorine stabilizes the aromatic ring via electron-withdrawing effects, directing substitution to para positions.
  • Use polar aprotic solvents (e.g., DMSO) and bases (e.g., K₂CO₃) to enhance nucleophilic attack .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data observed across different assay systems?

  • Approaches :

Assay Validation : Compare results across orthogonal platforms (e.g., enzyme inhibition vs. cell-based assays).

Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.

Dose-Response Analysis : Ensure activity is concentration-dependent and reproducible (IC₅₀ curves).

  • Example : Discrepancies in cytotoxicity may arise from differential cell membrane permeability, resolved via logP optimization .

Q. How can computational modeling predict interaction mechanisms between this compound and enzyme targets?

  • Methods :

  • Molecular Docking : Use crystallographic data (e.g., PDB IDs) to model binding to kinases or GPCRs.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
    • Validation : Correlate docking scores (e.g., Glide SP) with experimental IC₅₀ values .

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) of analogs with modified phenoxy or acetamide groups?

  • SAR Workflow :

Synthetic Diversification : Introduce substituents (e.g., fluoro, methyl) on the phenoxy ring.

Biological Screening : Test analogs against target enzymes (e.g., cytochrome P450 isoforms).

QSAR Modeling : Use CoMFA or machine learning to link structural features (e.g., Hammett σ) to activity.

  • Key Finding : Bulkier substituents reduce metabolic clearance but may hinder target binding .

Q. How can reaction intermediates be isolated and characterized during multi-step synthesis?

  • Isolation Techniques :

  • Liquid-Liquid Extraction : Separate polar/non-polar intermediates using ethyl acetate/water.
  • Crystallization : Recrystallize intermediates from ethanol/hexane mixtures.
  • Analytical Tools : Use GC-MS for volatile intermediates; LC-MS for thermally labile species.
    • Case Study : Isolate the cyanomethyl intermediate via flash chromatography (silica gel, 10% EtOAc/hexane) .

Q. What crystallographic techniques are critical for determining the compound’s 3D conformation, and how does conformation impact biological activity?

  • Techniques :

  • Single-Crystal X-ray Diffraction : Resolve bond angles and torsional strain (e.g., dihedral angle between phenoxy and acetamide groups).
  • SC-XRD Workflow : Grow crystals via vapor diffusion (e.g., CHCl₃/MeOH), collect data at 100 K.
    • Impact : Conformational flexibility (e.g., cis vs. trans amide) affects binding to rigid enzyme pockets .

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